Cas no 849160-51-6 (rac-tert-butyl N-(3S,5R)-5-{(tert-butoxy)carbonylamino}piperidin-3-ylcarbamate, cis)

rac-tert-butyl N-(3S,5R)-5-{(tert-butoxy)carbonylamino}piperidin-3-ylcarbamate, cis 化学的及び物理的性質
名前と識別子
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- rac-tert-butyl N-(3S,5R)-5-{(tert-butoxy)carbonylamino}piperidin-3-ylcarbamate, cis
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rac-tert-butyl N-(3S,5R)-5-{(tert-butoxy)carbonylamino}piperidin-3-ylcarbamate, cis Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
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Enamine | EN300-12457609-250mg |
rac-tert-butyl N-[(3S,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate, cis |
849160-51-6 | 95.0% | 250mg |
$855.0 | 2023-10-02 | |
Enamine | EN300-12457609-0.05g |
rac-tert-butyl N-[(3S,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate, cis |
849160-51-6 | 95% | 0.05g |
$459.0 | 2023-06-08 | |
Aaron | AR0292Y4-50mg |
rac-tert-butylN-[(3S,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate,cis |
849160-51-6 | 95% | 50mg |
$657.00 | 2025-02-17 | |
Enamine | EN300-12457609-2.5g |
rac-tert-butyl N-[(3S,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate, cis |
849160-51-6 | 95% | 2.5g |
$3389.0 | 2023-06-08 | |
Aaron | AR0292Y4-10g |
rac-tert-butylN-[(3S,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate,cis |
849160-51-6 | 95% | 10g |
$10249.00 | 2023-12-15 | |
1PlusChem | 1P0292PS-100mg |
rac-tert-butylN-[(3S,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate,cis |
849160-51-6 | 95% | 100mg |
$804.00 | 2024-04-21 | |
Enamine | EN300-12457609-1.0g |
rac-tert-butyl N-[(3S,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate, cis |
849160-51-6 | 95% | 1g |
$1729.0 | 2023-06-08 | |
1PlusChem | 1P0292PS-5g |
rac-tert-butylN-[(3S,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate,cis |
849160-51-6 | 95% | 5g |
$6260.00 | 2024-04-21 | |
Aaron | AR0292Y4-250mg |
rac-tert-butylN-[(3S,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate,cis |
849160-51-6 | 95% | 250mg |
$1201.00 | 2025-02-17 | |
Aaron | AR0292Y4-5g |
rac-tert-butylN-[(3S,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate,cis |
849160-51-6 | 95% | 5g |
$6920.00 | 2023-12-15 |
rac-tert-butyl N-(3S,5R)-5-{(tert-butoxy)carbonylamino}piperidin-3-ylcarbamate, cis 関連文献
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
rac-tert-butyl N-(3S,5R)-5-{(tert-butoxy)carbonylamino}piperidin-3-ylcarbamate, cisに関する追加情報
Rac-Tert-Butyl N-(3S,5R)-5-{(Tert-Butoxy)Carbonylamino}Piperidin-3-Ylcarbamate, Cis: A Comprehensive Overview
The compound rac-tert-butyl N-(3S,5R)-5-{(tert-butoxy)carbonylamino}piperidin-3-ylcarbamate, cis, with the CAS number 849160-51-6, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex stereochemistry and its potential applications in drug discovery and development. The molecule's structure features a piperidine ring with specific stereochemical configurations at positions 3 and 5, making it a valuable tool in the synthesis of bioactive compounds.
The name of the compound provides critical information about its structure. The term "tert-butyl" refers to the presence of a tert-butyl group, which is a common protecting group in organic synthesis. The "N-(3S,5R)-5-{(tert-butoxy)carbonylamino}piperidin-3-yl" portion indicates the stereochemistry at positions 3 and 5 of the piperidine ring, with an amino group protected by a tert-butoxycarbonyl (Boc) group. The "cis" designation specifies the spatial arrangement of substituents on the piperidine ring, emphasizing the importance of stereochemistry in this compound's properties.
Recent studies have highlighted the role of such compounds in medicinal chemistry. For instance, researchers have explored the use of similar piperidine derivatives as building blocks for peptide synthesis and as intermediates in the development of bioactive molecules. The Boc protecting group is particularly valuable in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This makes rac-tert-butyl N-(3S,5R)-5-{(tert-butoxy)carbonylamino}piperidin-3-ylcarbamate, cis an attractive candidate for use in multistep synthesis protocols.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and amide bond formation. The stereochemistry at positions 3 and 5 is typically controlled during the synthesis process to ensure the desired configuration. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and structure of the compound.
The application of this compound extends beyond traditional organic synthesis. Recent advancements in asymmetric catalysis have enabled the production of enantiomerically enriched versions of this compound, which are crucial for studying chiral recognition in biological systems. For example, enantiomerically pure versions of this compound have been used to investigate interactions with G-protein coupled receptors (GPCRs), a class of proteins that play a central role in drug discovery.
In addition to its role in drug discovery, this compound has also found applications in materials science. Its rigid structure and stereochemical properties make it a potential candidate for use in supramolecular chemistry and crystal engineering. Researchers have explored its ability to form self-assembled structures under specific conditions, which could lead to novel materials with unique physical properties.
The importance of stereochemistry in this compound cannot be overstated. The specific configurations at positions 3 and 5 influence its biological activity, solubility, and stability. Recent studies have demonstrated that subtle changes in stereochemistry can lead to significant differences in pharmacokinetic profiles, underscoring the need for precise control during synthesis.
In conclusion, rac-tert-butyl N-(3S,5R)-5-{(tert-butoxy)carbonylamino}piperidin-3-ylcarbamate, cis is a versatile compound with wide-ranging applications in organic chemistry and pharmacology. Its unique structure and stereochemical properties make it an invaluable tool for researchers working on drug discovery and materials science. As advancements in synthetic methods continue to evolve, this compound is expected to play an even greater role in shaping future research directions.
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